1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine
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Overview
Description
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a fluorophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzene and cyclobutanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction.
Amine Introduction: The intermediate is then subjected to reductive amination using methylamine to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Solvents: Selection of appropriate solvents like tetrahydrofuran (THF) to facilitate reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluoromethamphetamine: A stimulant with structural similarities in the fluorophenyl moiety.
Uniqueness: 1-(2-Fluorophenyl)-3-methylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other fluorophenyl derivatives.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
KDTDXWAAAUSSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC=C2F)N |
Origin of Product |
United States |
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